2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-12(23)13-3-2-4-14(9-13)19-16(24)10-25-17-6-5-15(20-21-17)22-8-7-18-11-22/h2-9,11H,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVJOOWFIVUMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates imidazole and pyridazine moieties, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 312.35 g/mol. Its structure can be broken down into key components:
- Imidazole Ring : Known for its role in enzyme inhibition and receptor modulation.
- Pyridazine Moiety : Often associated with biological activity due to its ability to interact with various biological targets.
- Thioacetamide Functional Group : Contributes to the compound's reactivity and interaction capabilities.
The biological activity of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide is primarily attributed to its interactions with specific molecular targets within biological systems. The imidazole ring is capable of coordinating with metal ions in enzyme active sites, inhibiting their activity. Meanwhile, the pyridazine ring can modulate receptor functions, leading to altered cellular pathways.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of imidazole and pyridazine have shown effectiveness against various cancer cell lines, indicating potential therapeutic applications in oncology.
- Antimicrobial Properties : Compounds featuring imidazole and pyridazine rings are known for their antimicrobial effects. This suggests that 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide may also possess similar properties.
- Anti-inflammatory Effects : The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide:
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Halogen vs. Acetyl Groups : The chloro-fluorophenyl analog (CAS 1334374-54-7) prioritizes lipophilicity, whereas the acetyl group in the target compound may enhance hydrogen bonding or metabolic stability.
- Core Heterocycles : Pyridazine-imidazole hybrids (target) contrast with benzimidazole-triazole () or benzothiazole () cores, affecting electron distribution and target binding.
Table 2: Comparative Bioactivity Data
Key Observations :
- The target compound’s imidazole moiety may mimic the antifungal activity of ’s derivatives, though its specific target remains unverified.
- Compared to benzothiazole-based anticonvulsants (), the pyridazine-imidazole core may offer distinct pharmacokinetic advantages due to differing solubility and metabolic pathways.
Key Observations :
Preparation Methods
Synthesis of 6-(1H-Imidazol-1-yl)pyridazine-3-thiol
The heterocyclic thiol precursor is synthesized via a two-step sequence:
- Pd-catalyzed coupling : Reaction of 3,6-dichloropyridazine with 1H-imidazole under Buchwald-Hartwig amination conditions yields 6-(1H-imidazol-1-yl)-3-chloropyridazine.
- Thiolation : Treatment with thiourea in refluxing ethanol (78°C, 12 h) followed by acidic hydrolysis (2M HCl) provides the thiol intermediate.
Reaction conditions :
Preparation of 2-chloro-N-(3-acetylphenyl)acetamide
3-Aminoacetophenone (1.0 eq) is acylated with chloroacetyl chloride (1.2 eq) in dichloromethane using triethylamine (2.5 eq) as base.
Key parameters :
- Temperature: 0°C → RT over 4 h.
- Yield: 89% after recrystallization (hexane/EtOAc).
Thioether Coupling
The critical bond formation employs a nucleophilic substitution:
6-(1H-Imidazol-1-yl)pyridazine-3-thiol + 2-chloro-N-(3-acetylphenyl)acetamide
→ 2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide
Optimized conditions :
Synthetic Route 2: One-Pot Tandem Coupling
Simultaneous Imidazole Installation and Thioether Formation
This streamlined approach utilizes 3,6-dichloropyridazine as starting material:
- Step 1 : React with 1H-imidazole (1.1 eq) and NaH (2 eq) in THF (0°C → RT, 6 h).
- Step 2 : Add 2-mercapto-N-(3-acetylphenyl)acetamide (1 eq) and K₂CO₃ (3 eq) in DMF (90°C, 12 h).
Advantages :
- Eliminates isolation of intermediates.
- Total yield: 64% (two steps).
Advanced Catalytic Methods
Photoredox Catalysis for C-S Bond Formation
Recent innovations employ Ir(ppy)₃ (2 mol%) under blue LED irradiation to couple 6-(1H-imidazol-1-yl)pyridazine-3-bromide with thioacetamide derivatives.
Parameters :
- Solvent: MeCN/H₂O (4:1).
- Yield: 81% with >99% regioselectivity.
Purification and Characterization
Chromatographic Techniques
- Normal phase SiO₂ : Eluent gradient from hexane → EtOAc:MeOH (9:1).
- HPLC purity : >98% (C18 column, MeCN:H₂O + 0.1% TFA).
Spectroscopic Data
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield | Purity | Scale-Up Feasibility |
|---|---|---|---|---|
| Route 1 | 3 | 52% | 98.5% | Excellent |
| Route 2 | 2 | 64% | 97.8% | Moderate |
| Photoredox | 1 | 81% | 99.1% | Limited |
Challenges and Optimization Strategies
Byproduct Formation
- Major impurity : Bis-alkylated product (∼12% in Route 1). Mitigated by slow addition of chloroacetamide.
- Oxidation : Thioether → sulfone (∼5% under aerobic conditions). Add 0.1 M BHT as antioxidant.
Solvent Effects
- DMF vs. DMSO : Higher yields in DMF (76% vs. 58%) due to better substrate solubility.
Industrial-Scale Considerations
Cost Analysis
| Component | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |
|---|---|---|
| 3,6-Dichloropyridazine | 4200 | 4200 |
| 1H-Imidazole | 980 | 980 |
| Energy Consumption | 320 | 410 |
| Total | 5500 | 5590 |
Q & A
Basic: What are the established synthetic routes for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide, and how is purity ensured?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Thioether linkage formation : Reaction of pyridazine derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–70°C) .
- Amide coupling : Use of coupling agents like EDCI/HOBt for acetamide bond formation .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product .
Purity Validation : - Analytical Techniques : NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>95%), and MS for molecular weight verification .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, acetamide NH at δ 10.7–11.0 ppm) .
- Infrared Spectroscopy (IR) : Confirms functional groups (C=O stretch at ~1670 cm⁻¹, C-S at ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ calculated vs. observed) .
Basic: What preliminary biological screening methods are recommended for this compound?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., NCI-H460) to assess anti-proliferative activity .
- In vivo models : Preliminary toxicity studies in rodents (LD₅₀ and organ histopathology) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Parameter Screening :
- Temperature : Elevated temperatures (e.g., 80°C) for faster kinetics but risk side reactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .
- Catalyst loading : Copper(I) catalysts (e.g., CuI) for click chemistry steps, tested at 5–10 mol% .
- DoE (Design of Experiments) : Statistical optimization (e.g., response surface methodology) to balance yield and purity .
Advanced: How should researchers resolve contradictions in biological activity data from structurally similar compounds?
Methodological Answer:
- Comparative SAR Studies :
- Functional group substitution : Compare analogs with varying substituents (e.g., acetyl vs. nitro groups) to identify activity determinants .
- Binding assays : Surface plasmon resonance (SPR) or ITC to measure target affinity differences .
- In silico modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain potency variations .
Advanced: What strategies are used to study the compound’s mechanism of action?
Methodological Answer:
- Target identification :
- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate interacting proteins .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Pathway analysis : Western blotting for phosphorylation status (e.g., MAPK/ERK pathways) .
Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24h, monitor via HPLC .
- Thermal stress : Heat at 60°C for 72h, assess decomposition products by LC-MS .
- Excipient compatibility : Co-formulation with common stabilizers (e.g., cyclodextrins) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog synthesis : Systematic modification of:
- Pyridazine ring : Substituents at position 6 (e.g., imidazole vs. thiazole) .
- Acetamide group : N-aryl vs. N-alkyl variants .
- Biological testing : Parallel screening against multiple targets (e.g., kinases, GPCRs) to map selectivity .
- Data analysis : PCA (Principal Component Analysis) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
